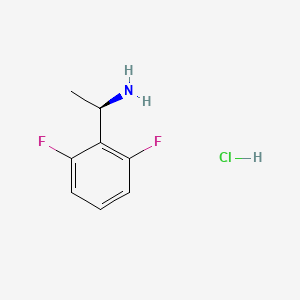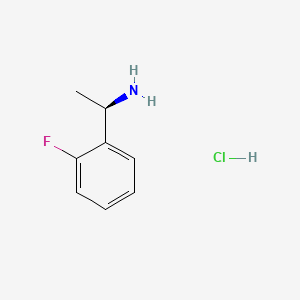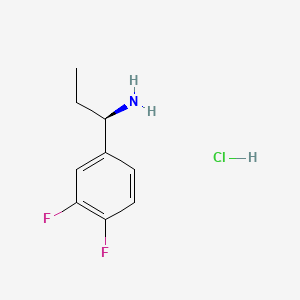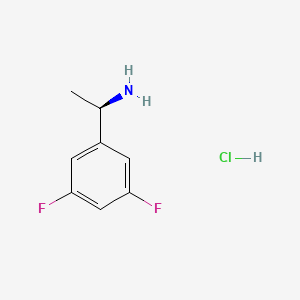
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one” is a chemical compound. It is a derivative of boronic acid and is often used in the synthesis of various pharmaceuticals and chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C15H21BO4 . The InChI code for this compound is 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 276.14 . It is typically in solid form . The compound’s InChI key is PQEGFCISHQGIJO-UHFFFAOYSA-N .科学的研究の応用
Synthesis and Characterization
Compounds with a structure related to 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one serve as intermediates in organic synthesis, particularly in the development of boric acid esters with aromatic rings. They are synthesized through a multi-step substitution reaction and characterized using spectroscopic methods (FTIR, NMR, mass spectrometry) and X-ray diffraction. Theoretical studies using density functional theory (DFT) help understand their molecular structures, electrostatic potentials, and physicochemical properties (Huang et al., 2021).
Crystallography and Conformational Analysis
In-depth crystallographic and conformational analyses of similar compounds reveal insights into their molecular geometries and potential applications in materials science. By employing DFT and single-crystal X-ray diffraction, researchers can validate the optimized molecular structures and explore electronic properties for advanced material design (Wu et al., 2021).
Catalysis and Organic Synthesis
These compounds play a critical role in catalysis, particularly in borylation reactions, which are pivotal for constructing boron-doped arenes through palladium-catalyzed processes. This method proves especially efficient for aryl bromides bearing sulfonyl groups, highlighting its utility in synthesizing complex organic molecules (Takagi & Yamakawa, 2013).
Advanced Material Development
Research into these compounds extends to the development of new materials, such as semiconducting polymers for electronics and photovoltaics. The direct borylation reaction utilized to introduce boron moieties into heterocycles facilitates the synthesis of high-performance semiconducting polymers, underscoring the material's significance in creating advanced electronic devices (Kawashima et al., 2013).
Safety and Hazards
特性
IUPAC Name |
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h8-9H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLGMNXGSZJBMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)CC(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187055-94-2 |
Source


|
| Record name | 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
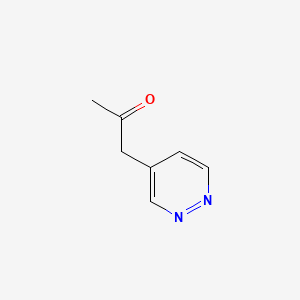
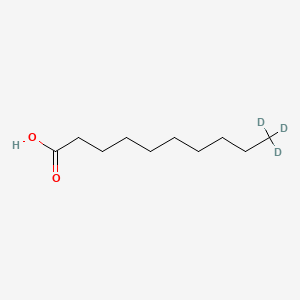
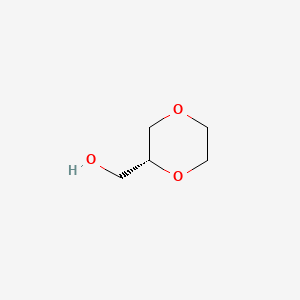
![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)

